molecular formula C18H24FNO2S B2832383 N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 333310-90-0

N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2832383
CAS No.: 333310-90-0
M. Wt: 337.45
InChI Key: FZAKIGJHBMFHGL-UHFFFAOYSA-N
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Description

N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a compound that features a unique adamantane structure, which is known for its stability and rigidity. The adamantane moiety is a diamondoid hydrocarbon, which imparts significant steric bulk and hydrophobicity to the molecule. The presence of the fluorobenzenesulfonamide group adds further chemical diversity, making this compound interesting for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from adamantane derivatives. One common approach is the alkylation of adamantane with ethyl halides to introduce the ethyl group. This is followed by the introduction of the sulfonamide group through sulfonylation reactions. The final step involves the fluorination of the benzene ring using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl groups, which can further react to form other functional groups.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated adamantane derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives.

Scientific Research Applications

N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Materials Science: The rigidity and stability of the adamantane moiety make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Similar in structure but lacks the sulfonamide and fluorobenzene groups.

    4-Fluorobenzenesulfonamide: Contains the sulfonamide and fluorobenzene groups but lacks the adamantane moiety.

    N-(1-Adamantyl)acetamide: Contains the adamantane moiety and an amide group but lacks the fluorobenzene and sulfonamide groups.

Uniqueness

N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide is unique due to the combination of the adamantane moiety, the ethyl linker, the sulfonamide group, and the fluorobenzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKIGJHBMFHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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